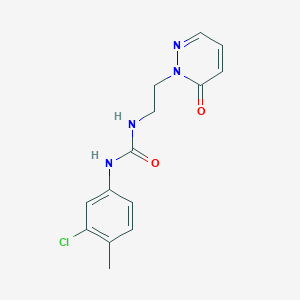

![molecular formula C22H20N4O3S B2533324 Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-10-2](/img/structure/B2533324.png)

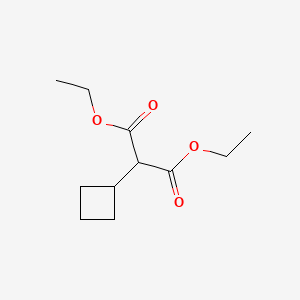

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound. It contains a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The structure of the compound may have similar characteristics, but specific details are not available in the search results.Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

The triazole-pyrimidine hybrid containing this compound has been investigated for its neuroprotective properties. Neuroprotection aims to prevent or slow neuronal death, making it relevant for neurodegenerative diseases, ischemic stroke, and traumatic brain injury . In particular, the synthesized compounds ZA3-ZA5, ZB2-ZB6, and intermediate S5 demonstrated significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, six compounds (ZA2 to ZA6 and intermediate S5) exhibited neuroprotective activity by reducing endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. Molecular docking studies revealed favorable interactions with active residues of ATF4 and NF-kB proteins .

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer potential. Notably, this compound’s structural features may contribute to its effectiveness. For instance:

- Thiazolopyrimidine derivatives inhibited human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells, leading to apoptosis by inhibiting CDK enzymes .

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives displayed superior cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells .

Modulation of ABC Efflux Pumps

The compound 4-amino-thienopyrimidine (Figure 1) was found to act as a modulator of ABC efflux pumps .

Antitumor Effects

Piritrexim, a related compound, exhibited good antitumor effects on carcinosarcoma in rats .

Antimicrobial Activity

Although not directly studied for this compound, pyrimidine derivatives have shown antimicrobial properties. Future research could assess its efficacy against specific pathogens.

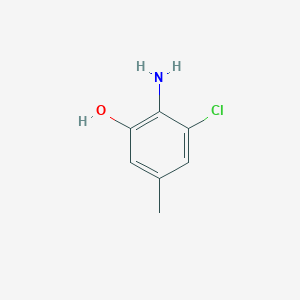

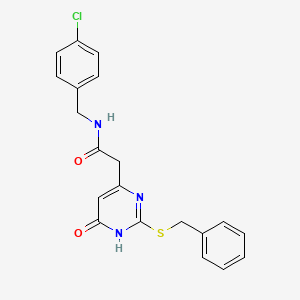

!Figure 1 Figure 1: Structure of 4-amino-thienopyrimidine (QB13)

Mechanism of Action

Target of Action

Pyrimidine derivatives have been shown to have a wide range of targets, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

The mode of action of pyrimidine derivatives can vary depending on the specific compound and its target. For instance, CDK2 inhibitors work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways. For example, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . Some pyrimidine derivatives also have anti-inflammatory properties, potentially through inhibition of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Result of Action

The result of a compound’s action can depend on its specific targets and mode of action. For example, CDK2 inhibitors can lead to cell cycle arrest and apoptosis in cancer cells . Anti-inflammatory pyrimidine derivatives can reduce inflammation and potentially provide neuroprotection .

properties

IUPAC Name |

methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONUZQQWDGFRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)

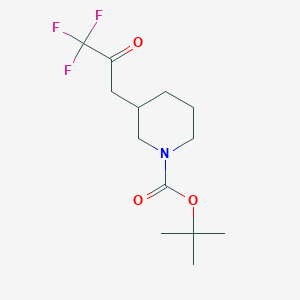

![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

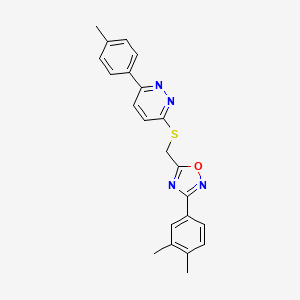

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)

![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)